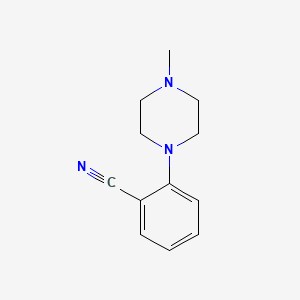

2-(4-Methylpiperazin-1-YL)benzonitrile

Description

Contextual Significance of the Benzonitrile (B105546) and Piperazine (B1678402) Moieties in Active Pharmaceutical Ingredient Research

The benzonitrile and piperazine moieties are considered "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.net

The benzonitrile moiety , an aromatic ring substituted with a nitrile group (-C≡N), is a crucial functional group in a multitude of pharmaceuticals. bldpharm.com Its significance stems from its unique electronic properties and its role as a versatile bioisostere. The nitrile group is strongly electron-withdrawing, which can influence the electronic density of the aromatic ring, thereby affecting its interactions with biological targets. bldpharm.com It can act as a bioisosteric replacement for carbonyl, hydroxyl, or halogen groups, often serving as a hydrogen bond acceptor. bldpharm.com This versatility allows for the fine-tuning of a molecule's binding affinity and metabolic stability. mdpi.com Consequently, over 30 pharmaceuticals containing a nitrile group have been approved for a wide array of medical conditions, with many more in clinical development. bldpharm.commdpi.com

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. nih.gov This structure is one of the most frequently utilized N-heterocycles in drug design, found in numerous FDA-approved drugs. nih.govnih.gov Its prevalence is due to several advantageous properties. The two nitrogen atoms provide a large polar surface area and can act as hydrogen bond donors and acceptors, which often leads to improved water solubility and oral bioavailability. nih.govvulcanchem.com The piperazine ring can be easily modified at its nitrogen positions, allowing it to serve as a versatile linker between different pharmacophores within a single molecule or as a scaffold to correctly orient functional groups for optimal target interaction. nih.govbldpharm.com This adaptability has led to its incorporation into drugs for a vast range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. researchgate.netsigmaaldrich.com

Historical Perspective of Chemical Investigations involving Benzonitrile and Piperazine Analogues

The investigation of compounds containing benzonitrile and piperazine has a rich history rooted in the foundational discoveries of organic chemistry.

The term benzonitrile was first coined by Hermann Fehling in 1844. bldpharm.de He identified the compound as a product of the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and correctly deduced its structure by drawing an analogy to the known synthesis of hydrogen cyanide (formonitrile) from ammonium formate. bldpharm.de This discovery not only introduced benzonitrile to the scientific community but also established the basis for the entire class of organic compounds known as nitriles. bldpharm.degoogle.com In medicinal chemistry, the nitrile group has since become a key component in rational drug design, with its role evolving from a simple functional group to a sophisticated tool for modulating molecular properties. mdpi.com

The history of piperazine in medicine began in the 19th century, when it was first used for the treatment of gout due to its ability to dissolve uric acid in vitro. nih.govmdpi.com Its name was derived from its chemical similarity to piperidine, a component of the piperine (B192125) molecule found in black pepper (Piper nigrum). nih.gov In the early 20th century, piperazine was repurposed as an anthelmintic (anti-worm) agent, a use for which it became widely known. bldpharm.de The development of piperazine-based drugs accelerated significantly in the mid-20th century. Researchers began to explore how substitutions on the piperazine ring could lead to a wide range of pharmacological activities. This led to the development of piperazine derivatives for use as antihistamines, antipsychotics, and antibiotics. nih.govnih.gov Today, the piperazine scaffold is a testament to the evolution of drug discovery, having transitioned from a simple natural product analogue to a cornerstone of modern medicinal chemistry. vulcanchem.com

Overview of Research Trajectories for Benzonitrile Compounds incorporating the 4-Methylpiperazin-1-YL Moiety

The combination of the benzonitrile and 4-methylpiperazine scaffolds has given rise to several promising research trajectories, primarily in the fields of antiviral, anticancer, and neuroprotective agents.

Antiviral Research: A significant area of investigation for this chemical class is in the development of novel antiviral drugs. A study focused on inhibitors of the Hepatitis C Virus (HCV) identified a series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as potent, orally available antiviral agents. vulcanchem.com Starting from a modest initial hit, chemical optimization led to the discovery of compound 35 (L0909) , which demonstrated a high level of antiviral activity (EC₅₀ = 0.022 μM). vulcanchem.com The research revealed that these compounds act by inhibiting the entry of the virus into host cells, a novel mechanism of action. vulcanchem.com This work highlights the potential of the 2-(4-methylpiperazin-1-yl)benzonitrile framework as a starting point for the development of new treatments for viral infections.

Anticancer Research: The 4-methylpiperazine benzonitrile/benzamide (B126) motif is a key feature in several anticancer agents, most notably in the design of kinase inhibitors. The structure of the highly successful anticancer drug Imatinib (Gleevec) , a Bcr-Abl tyrosine kinase inhibitor, features a 4-((4-methylpiperazin-1-yl)methyl)benzamide core. mdpi.com This demonstrates the value of this scaffold in creating targeted cancer therapies. Further research has explored other derivatives for their anticancer potential. For example, a series of methyl piperazine incorporated phenyl benzamide and phenyl methanone (B1245722) derivatives have been synthesized and shown to have promising cytotoxic activity against various cancer cell lines, with some compounds exhibiting greater potency than the established drug gefitinib. researchgate.net These compounds are believed to exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Neuroprotective Research: Another promising research direction for this class of compounds is in the treatment of neurodegenerative diseases. A study on N-methylpiperazine chalcones identified a derivative containing a para-cyanophenyl group as a potent dual inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.gov Both of these enzymes are key targets in the development of drugs for Alzheimer's disease and other neurological disorders. The para-cyanophenyl derivative showed equipotent activity against both MAO-B and AChE, making it a promising candidate for a multi-target approach to treating complex neurodegenerative conditions. nih.gov

Table 2: Selected Research Findings on Benzonitrile Compounds with a 4-Methylpiperazine Moiety

| Compound/Derivative Class | Biological Target/Application | Key Research Finding | Reference(s) |

|---|---|---|---|

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives | Hepatitis C Virus (HCV) Entry | Identification of a potent inhibitor (L0909) with an EC₅₀ of 0.022 μM. vulcanchem.com | vulcanchem.com |

| N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) | Bcr-Abl Tyrosine Kinase | A highly successful, FDA-approved anticancer drug for chronic myelogenic leukemia. | mdpi.com |

| Methyl piperazine phenyl benzamide/methanone derivatives | Epidermal Growth Factor Receptor (EGFR) | Compounds showed potent cytotoxicity against cancer cell lines, with some exceeding the activity of gefitinib. researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVRHYSRKFDTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516386 | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-63-0 | |

| Record name | 2-(4-Methyl-1-piperazinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85803-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 4 Methylpiperazin 1 Yl Benzonitrile and Its Analogues

Established Synthetic Pathways for the Benzonitrile-Piperazine Core

Traditional methods for constructing the benzonitrile-piperazine scaffold remain fundamental in organic synthesis. These pathways primarily rely on nucleophilic aromatic substitution and direct alkylation approaches, which are well-understood and widely implemented.

Nucleophilic Aromatic Substitution Reactions in Benzonitrile (B105546) Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for synthesizing aryl-piperazine compounds. This reaction involves the replacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.com For the synthesis of 2-(4-methylpiperazin-1-yl)benzonitrile, the reaction typically proceeds between an activated benzonitrile derivative, such as 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile (B47944), and the nucleophile, 1-methylpiperazine (B117243).

The mechanism is a two-step addition-elimination process. chemistrysteps.com First, the nucleophilic nitrogen of 1-methylpiperazine attacks the carbon atom bearing the leaving group on the benzonitrile ring. This step is facilitated by the presence of electron-withdrawing groups, such as the nitrile (CN) group itself, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group (e.g., F⁻ or Cl⁻) is expelled, which restores the aromaticity of the ring and yields the final product. chemistrysteps.com The reactivity of the leaving group is a critical factor, with fluoride (B91410) being significantly more reactive than chloride, following the general trend F > Cl > Br > I for SNAr reactions. masterorganicchemistry.com The presence of additional activating groups, such as a nitro group, can further enhance the reaction rate, as seen in the synthesis of analogues like 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile. myskinrecipes.com

Table 1: Examples of Nucleophilic Aromatic Substitution for Benzonitrile Functionalization

| Starting Benzonitrile | Nucleophile | Activating Group(s) | Typical Conditions | Product |

|---|---|---|---|---|

| 2-Fluorobenzonitrile | 1-Methylpiperazine | Cyano (CN) | Base (e.g., K₂CO₃), solvent (e.g., DMSO), elevated temperature | This compound |

| 2-Chlorobenzonitrile | 1-Methylpiperazine | Cyano (CN) | Higher temperature or longer reaction time compared to fluoro-analogue | This compound |

Alkylation Approaches for Piperazine (B1678402) Ring Incorporation

Alkylation represents another versatile strategy for incorporating the piperazine ring. These methods can involve either the alkylation of a piperazine derivative with a benzonitrile-containing electrophile or the N-alkylation of a pre-formed piperazinylbenzonitrile. A common approach for the direct synthesis involves reacting 1-methylpiperazine with a benzonitrile derivative containing a suitable leaving group on a benzylic position, such as 4-(chloromethyl)benzonitrile. guidechem.com

When starting with unsubstituted piperazine, controlling the reaction to achieve mono-alkylation is a significant challenge, as dialkylation is a common side reaction. researchgate.net To address this, one of the nitrogen atoms of piperazine is often protected with a group like tert-butoxycarbonyl (Boc). The mono-protected piperazine can then be reacted with the aryl halide, followed by deprotection to yield the mono-substituted product. researchgate.net Alternatively, reductive amination, which involves reacting an amine with an aldehyde or ketone in the presence of a reducing agent, provides another route for N-alkylation and can prevent the formation of quaternary ammonium (B1175870) salts that may occur in direct alkylation with alkyl halides. researchgate.netnih.gov Syntheses of N-alkylpiperazines have also been reported via the alkylation of N-acetylpiperazine, followed by acidic hydrolysis to remove the acetyl group. researchgate.net

Table 2: Alkylation Strategies for Piperazine Derivatives

| Strategy | Description | Example Reactants | Key Features |

|---|---|---|---|

| Direct N-Arylation | Reaction of an amine with an activated aryl halide. | 1-Methylpiperazine + 2-Chlorobenzonitrile | This is the SNAr reaction described in 2.1.1. |

| Direct N-Alkylation | Reaction of an amine with an alkyl halide. | 1-Methylpiperazine + 4-(Chloromethyl)benzonitrile | Forms a benzylic C-N bond. guidechem.com |

| Protected Alkylation | One piperazine nitrogen is protected (e.g., with Boc) to prevent dialkylation. | 1-Boc-piperazine + Alkyl/Aryl Halide | Ensures mono-substitution; requires subsequent deprotection step. researchgate.net |

Advanced Catalytic Approaches in Benzonitrile-Piperazine Derivative Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. For the synthesis of this compound and related structures, transition metal catalysis, particularly with palladium and copper, as well as emerging nano-catalyst applications, have proven to be powerful tools.

Palladium-Catalyzed Coupling Reactions for Functionalized Benzonitrile Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. This reaction allows for the coupling of an amine with an aryl halide or triflate, providing a direct route to aryl piperazine derivatives. mdpi.com The synthesis of this compound via this method would involve the reaction of 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile with 1-methylpiperazine.

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylpiperazine product and regenerates the active Pd(0) catalyst. The success of the reaction is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. rsc.orgresearchgate.net

Table 3: Typical Components for Palladium-Catalyzed Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP, RuPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine or amine-catalyst adduct. |

Copper-Catalyzed Cyclization in Related Pyrrazolopyrimidine Scaffold Construction

While not a direct synthesis of the title compound, copper-catalyzed reactions are crucial in constructing related heterocyclic scaffolds that may incorporate the benzonitrile-piperazine motif. A notable example is the synthesis of pyrazolopyrimidines, which are important pharmacophores. nih.govclockss.org Research has demonstrated that copper catalysts are highly efficient in mediating the cyclization reactions required to form these fused ring systems. elsevierpure.comelsevierpure.com

For instance, an aerobic copper-catalyzed oxidative domino cyclization has been developed to access dipyrazolo-fused pyridines using Cu(OTf)₂ as the catalyst. rsc.org Another efficient method employs copper chloride in a high-throughput synthesis of pyrazolopyrimidinones. clockss.orgelsevierpure.com These methodologies highlight the utility of copper in facilitating complex annulations, often under mild conditions, to produce diverse heterocyclic libraries. The copper catalyst activates the substrates, enabling the intramolecular or intermolecular bond formations necessary for ring closure. nih.gov

Table 4: Copper-Catalyzed Synthesis of Related Pyrazolopyrimidine Scaffolds

| Reaction Type | Copper Catalyst | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Domino Cyclization | Cu(OTf)₂ | Methyl azaarenes, 6-amino-pyrimidine-2,4-diones | Dipyrimidine-fused pyridines | rsc.org |

| High-Throughput Cyclization | CuCl | Pyrazole derivatives, other building blocks | Pyrazolopyrimidinones | clockss.orgelsevierpure.com |

Nano-Catalyst Applications in Benzonitrile Transformations

The use of nano-catalysts is a rapidly advancing area in organic synthesis, offering benefits such as high efficiency, selectivity, and recyclability due to their large surface-area-to-volume ratio. youtube.com In the context of benzonitrile transformations, nano-catalysts have been employed to facilitate various reactions.

For example, palladium nanoparticles supported on alumina (B75360) (Pd/Al₂O₃) have been studied for the hydrogenation of benzonitrile to benzylamine. acs.org Other research has shown that biosynthesized Ag-TiO₂ core/shell magnetic nano-catalysts can effectively catalyze multi-component reactions to create complex heterocyclic structures like benzopyrimido[4,5-d]azoninones. nih.gov Furthermore, potassium fluoride impregnated on clinoptilolite nanoparticles has been used as a solid base nano-catalyst in condensation reactions. nih.gov These examples demonstrate the potential of nano-catalysis to provide greener and more efficient pathways for the synthesis and functionalization of benzonitrile-containing molecules.

Table 5: Applications of Nano-Catalysts in Benzonitrile-Related Syntheses

| Nano-Catalyst | Reaction Type | Substrates | Product | Key Advantage | Ref. |

|---|---|---|---|---|---|

| Pd/Al₂O₃ | Hydrogenation | Benzonitrile, H₂ | Benzylamine | Catalytic reduction of the nitrile group. | acs.org |

| Ag-TiO₂ core/shell | Multi-component reaction | Benzoazonine-dione, thiourea, aryl aldehydes | Benzopyrimido[4,5-d]azoninones | High yields, catalyst recyclability. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,4-diazabyciclo[2.2.2]octane |

| 1-Boc-piperazine |

| 1-methyl-4-nitro-2-(trifluoromethyl)benzene |

| 1-methylpiperazine |

| 1-[3-(trifluoromethyl)phenyl]piperazine |

| 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile |

| This compound |

| 2-bromobenzonitrile |

| 2-chlorobenzonitrile |

| 2-fluorobenzonitrile |

| 4-(chloromethyl)benzonitrile |

| 4-chloromethylbenzonitrile |

| Acetaldehyde |

| Acetone |

| Benzylamine |

| BINAP |

| Dioxane |

| Formaldehyde |

| N-acetylpiperazine |

| Piperazine |

| Potassium Carbonate |

| RuPhos |

| Sodium tert-butoxide |

| SPhos |

| Toluene |

Synthesis of Key Precursors and Intermediates involving the 4-Methylpiperazin-1-YL-benzonitrile Moiety

The construction of the target scaffold relies on the efficient preparation of crucial precursors and intermediates. These synthetic routes often involve either forming the benzonitrile ring first, followed by the introduction of the piperazine moiety, or vice-versa.

A common strategy for synthesizing analogues of this compound involves the use of benzonitrile derivatives functionalized with an alkyl halide linker. These electrophilic intermediates are primed for nucleophilic substitution by N-methylpiperazine. The Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with a metal cyanide, is a foundational method for preparing alkyl nitriles. wikipedia.org

A practical application of this approach is seen in the synthesis of an intermediate for Imatinib, 4-(4-methylpiperazin-1-ylmethyl)benzonitrile. The synthesis starts with p-cyanobenzyl chloride, a benzonitrile derivative featuring a chloromethyl linker. This precursor is reacted with N-methylpiperazine in a mixed solvent system of ethanol (B145695) and water to yield the desired product. google.com This reaction is a straightforward nucleophilic substitution where the nitrogen of N-methylpiperazine displaces the chloride on the benzylic carbon.

Table 1: Synthesis of 4-((4-Methylpiperazin-1-YL)methyl)benzonitrile (B18828)

| Starting Material | Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| p-Cyanobenzylchloride | N-Methylpiperazine | Ethanol/Water | 70-100 °C | 1-2 hours | 4-((4-Methylpiperazin-1-YL)methyl)benzonitrile |

Data sourced from patent CN104910101A. google.com

This method highlights the utility of readily available halogenated benzonitriles as key building blocks for accessing the broader piperazine-benzonitrile chemical space.

The nitrile group of the benzonitrile moiety serves as a versatile synthetic handle that can be converted into other important functional groups, such as carboxylic acids and amides, through hydrolysis. scribd.comweebly.com This transformation is typically achieved under acidic or basic conditions at elevated temperatures. weebly.com The hydrolysis proceeds through an intermediate benzamide (B126), which can be isolated or further hydrolyzed to the corresponding benzoic acid. askfilo.comdoubtnut.com

For example, benzonitrile can be converted to benzoic acid through a two-step hydrolysis process in an acidic medium. doubtnut.com Similarly, base-promoted hydrolysis is also a common and effective method. weebly.com

This hydrolytic strategy is employed in the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid hydrochloride, a key intermediate for the drug Imatinib. Following the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, the nitrile group is hydrolyzed using sodium hydroxide (B78521) under reflux conditions. google.com Subsequent acidification yields the desired benzoic acid product. Another documented synthesis reacts 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent to directly form the benzoic acid derivative. google.com

Table 2: Hydrolysis of 4-((4-Methylpiperazin-1-YL)methyl)benzonitrile

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 4-((4-Methylpiperazin-1-YL)methyl)benzonitrile | 1. Sodium Hydroxide | 1. Reflux, 70-100 °C, 5-6 hours | 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid hydrochloride |

| 2. Hydrochloric Acid | 2. Ice bath, acidification |

Data sourced from patent CN104910101A. google.com

This conversion is significant as it allows access to benzoic acid and benzamide analogues, which can participate in a wide range of coupling reactions, further expanding the molecular diversity of the scaffold.

Derivatization Strategies for Enhancing Molecular Diversity around the Benzonitrile-Piperazine Scaffold

To explore structure-activity relationships and develop new therapeutic agents, the core this compound scaffold can be extensively derivatized. nih.govencyclopedia.pub Key strategies include modifying the aromatic ring, functionalizing the piperazine nitrogen, and conjugating the scaffold to other bioactive molecules.

Introducing additional aromatic and heteroaromatic groups can significantly influence the pharmacological profile of the molecule. These substituents can be added to the benzonitrile ring through electrophilic aromatic substitution reactions. The outcome of such reactions is dictated by the directing effects of the existing substituents. msu.edu The cyano (-CN) group is an electron-withdrawing group and typically directs incoming electrophiles to the meta position. masterorganicchemistry.com Conversely, the piperazine ring, being an N-substituted amine, is an activating group and an ortho-, para- director. masterorganicchemistry.com The final substitution pattern depends on the interplay between these electronic effects and the reaction conditions.

A more modern and widely used approach for creating N-aryl piperazines involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings. mdpi.com These methods allow for the precise and efficient formation of a C-N bond between the piperazine nitrogen and a wide variety of (hetero)aromatic systems. mdpi.com For instance, SNAr reactions involving piperazine and electron-deficient halopyridines are commonly used to synthesize precursors for various drugs. mdpi.com

The piperazine ring offers multiple sites for modification. mdpi.com While the parent compound has a methyl group on the distal nitrogen, synthetic analogues can be prepared with a wide variety of substituents at this position. A common synthetic strategy involves the N-alkylation of a piperazine precursor with an appropriate alkyl halide. mdpi.com This reaction is fundamental in building diversity. For example, the synthesis of Ponatinib involves the reaction of N-methylpiperazine with a benzyl (B1604629) bromide derivative. mdpi.com

In other cases, a Boc-protected piperazine is used, which allows for deprotection and subsequent functionalization. For instance, in the synthesis of certain dopamine (B1211576) receptor ligands, a Boc-protected piperazine intermediate is deprotected using trifluoroacetic acid, yielding a secondary amine that is then available for further reactions, such as amide coupling. nih.gov

Table 3: Example of Piperazine N-Deprotection for Further Functionalization

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| tert-Butyl 4-(2-((7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)acetyl)piperazine-1-carboxylate | Trifluoroacetic Acid | Dichloromethane | N-(7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-2-piperazin-1-yl-N-propyl-acetamide |

Data sourced from a study on dopamine D3 receptor ligands. nih.gov

This flexibility allows for the introduction of various alkyl, acyl, and aryl groups onto the piperazine nitrogen, significantly altering the molecule's steric and electronic properties.

A powerful strategy in modern drug design is the conjugation of a known scaffold with other biologically active pharmacophores to create multi-target ligands or hybrid drugs. The this compound framework is a suitable anchor for such modifications.

An example of this approach is the synthesis of novel benzimidazole (B57391) derivatives designed as multi-target agents for Alzheimer's disease. nih.gov These compounds link a substituted piperazine-phenyl moiety to a benzimidazole core, aiming to combine butyrylcholinesterase inhibition with other beneficial activities like Aβ anti-aggregation. nih.gov Another relevant example is the synthesis of an impurity of the drug Sildenafil, which involves the condensation of 2-ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoyl chloride with a pyrazole-carboxamide. Although the nitrile group is absent, this demonstrates the principle of coupling a piperazine-containing aromatic core with another complex, biologically relevant heterocycle.

These conjugation strategies aim to exploit synergistic effects between different pharmacophores, potentially leading to enhanced efficacy or a more desirable therapeutic profile.

Medicinal Chemistry and Biological Activity Investigations of 2 4 Methylpiperazin 1 Yl Benzonitrile Derivatives

Antiviral Activity Studies

The 2-(4-methylpiperazin-1-yl)benzonitrile scaffold has proven to be a valuable starting point for the development of novel antiviral agents, particularly against Hepatitis C Virus (HCV) and Zika Virus (ZIKV).

Although direct-acting antivirals (DAAs) have transformed HCV treatment, the need for new mechanisms of action persists, especially with the emergence of resistance. researchgate.netnih.gov Derivatives of this compound have been identified as a promising class of HCV entry inhibitors, a mechanism not present in current HCV treatment regimens. nih.gov These compounds block the virus from entering host cells, a critical early step in the HCV life cycle. nih.govnih.gov

The journey to potent HCV inhibitors began with the screening of an in-house chemical library, which identified 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile as a modest inhibitor. researchgate.netnih.gov This initial hit served as the foundation for extensive chemical optimization and structure-activity relationship (SAR) studies. Researchers developed a new scaffold, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile, which led to compounds with significantly enhanced anti-HCV activity. researchgate.netnih.gov

Further SAR exploration based on a potent inhibitor, L0909, led to the discovery of a new derived scaffold: 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile. nih.gov Key findings from these SAR studies include:

Aryl Substitution: The presence of an aryl group on the piperazine (B1678402) ring was crucial for activity.

Alkylation and Halogenation: The alkylation of the amino group and the introduction of halogen substituents at the para-position of the aryl ring were found to be beneficial for antiviral potency. researchgate.net

Bisarylmethyl Group: Replacing the aryl group with a bisarylmethyl group on the piperazine moiety resulted in derivatives with even higher in vitro anti-HCV activity, with some compounds showing efficacy at low nanomolar concentrations. nih.gov

Through rigorous SAR studies, the highly effective HCV inhibitor L0909 was identified, exhibiting a half-maximal effective concentration (EC50) of 0.022 μM and a selectivity index (SI) greater than 600. researchgate.netnih.gov Biological investigations confirmed that L0909 blocks HCV replication by acting on the virus entry stage. nih.gov This compound demonstrated high sensitivity against clinically relevant resistant HCV mutants and showed synergistic effects when combined with other clinical drugs. nih.gov

Further development based on the L0909 structure yielded several analogues with superior potency. nih.gov A biological study showed that the high potency of active derivatives, such as 3d, 3h, and 3i, was primarily driven by their inhibitory effect on the virus entry stage. nih.gov Surface Plasmon Resonance (SPR) experiments suggested that this class of derivatives may exert their effect by targeting the HCV E1 envelope protein. nih.gov Pharmacokinetic studies in rats indicated that compounds 3d and 3i are orally available and have a long-lasting presence in plasma, supporting their potential for further preclinical development. nih.gov

HCV Inhibitor Activity Data

The emergence of Zika Virus (ZIKV) as a global health concern, linked to severe neurological complications, has spurred the search for effective antiviral therapies. nih.govnih.gov Research has demonstrated that derivatives of the this compound scaffold are also active against ZIKV. nih.govnih.gov

Starting from a previously identified anti-ZIKV hit compound, a series of novel N-benzoyl or N-phenylsulfonyl substituted 2-(piperazin-1-yl)methyl-benzonitrile (PMBN) derivatives were designed and synthesized. nih.gov The N-phenylsulfonyl-PMBN derivative, compound 24, showed antiviral activity comparable to the initial hit but with higher oral availability. nih.gov Mechanism of action studies confirmed that this compound acts on the early entry stage of the ZIKV life cycle, providing a new chemotype for development. nih.gov

In a separate study, a new class of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogues was evaluated. nih.gov A preliminary SAR study identified several compounds with clear cytopathic effect (CPE) reduction against ZIKV at micromolar concentrations. nih.gov Notably, compound 3p was found to significantly inhibit both Zika RNA replication and virus protein expression in a dose-dependent manner. nih.gov These findings highlight the potential of this novel scaffold for developing anti-ZIKV drug candidates. nih.gov

ZIKV Inhibitor Activity Data

Hepatitis C Virus (HCV) Entry Inhibition

Anticancer Research Applications

The piperazine ring is a well-known pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds has led to the development of numerous compounds with anticancer activity. mdpi.com Derivatives based on the this compound structure have been investigated for their ability to inhibit the growth of cancer cells.

Various derivatives incorporating the piperazine moiety have demonstrated significant antiproliferative effects against a range of human cancer cell lines in vitro. mdpi.comrsc.orgresearchgate.net The cytotoxic potency often varies between cell lines, suggesting that specific structural properties determine their biological activity. researchgate.net

For example, a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their cytotoxic activity. rsc.org Among them, compound 10ec showed the highest cytotoxicity against the BT-474 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 0.99 µM. rsc.org Further studies revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase. rsc.org

In another study, novel 2-phenylacrylonitrile (B1297842) derivatives were synthesized and evaluated for their antitumor activity. nih.gov Compound 1g2a from this series displayed potent inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells, with IC50 values of 5.9 nM and 7.8 nM, respectively. nih.gov This compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov

Additionally, research on 1,2,4-triazole (B32235) derivatives with piperazine substitutions has identified compounds with potent activity against U937 (histiocytic lymphoma) and HL-60 (promyelocytic leukemia) cells. researchgate.net

In Vitro Anticancer Activity Data

Activity Against Specific Cancer Cell Lines

Derivatives of the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold have been the subject of investigation for their potential as anticancer agents. Research has demonstrated that modifications to this core structure can lead to compounds with significant cytotoxic activity against various human cancer cell lines.

For instance, a series of novel 4-stilbenylamino quinazoline (B50416) derivatives were synthesized and evaluated for their growth inhibitory activities against a panel of eight tumor cell lines. Nearly all the synthesized compounds showed potent activity, with IC50 values ranging from 1.23 to 5.17 μM, which was notably more effective than the reference drug Gefitinib (IC50 >10.0 μM) in this particular study. mdpi.com The inclusion of trifluoromethyl, fluoro, and bromo groups on the stilbene (B7821643) moiety was found to enhance the anticancer activity. mdpi.com

In another study, novel piperazine derivatives of the natural product vindoline (B23647) were synthesized and tested. Among these, compounds featuring a [4-(trifluoromethyl)benzyl]piperazine and a 1-bis(4-fluorophenyl)methyl piperazine substituent demonstrated outstanding cytotoxic activity, with GI50 values below 2 μM against almost all 60 cell lines in the NCI60 panel. nih.gov Specifically, the [4-(trifluoromethyl)benzyl]piperazine derivative was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while the 1-bis(4-fluorophenyl)methyl piperazine derivative was most potent against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). nih.gov

Furthermore, coordination complexes involving derivatives of 1,2,4-triazoline-3-thione have been evaluated. A manganese complex of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione showed potential anticancer activity against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. mdpi.com A nickel complex of the same ligand also displayed significant activity against the HT29 cell line. mdpi.com

Table 1: Anticancer Activity of Selected Derivative Compounds

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| 4-Stilbenylamino quinazolines mdpi.com | A431, A549, Hela, SMMC-772, etc. | IC50 | 1.23–5.17 µM |

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine (23) nih.gov | MDA-MB-468 (Breast) | GI50 | 1.00 µM |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine (25) nih.gov | HOP-92 (Lung) | GI50 | 1.35 µM |

| Mn(C15)Cl2MeOH (1) mdpi.com | HT29 (Colon) | IC50 | 654.31 µM |

| Mn(C15)Cl2MeOH (1) mdpi.com | A549 (Lung) | IC50 | 794.37 µM |

| Ni(C15)Cl2MeOH (3) mdpi.com | HT29 (Colon) | IC50 | 1064.05 µM |

Modulation of Cell Growth and Colony Formation

The antiproliferative effects of this compound derivatives extend to the fundamental processes of cancer progression, including cell growth and the ability of single cells to form colonies. Studies on 2-phenylacrylonitrile derivatives, which share structural similarities, have shown that these compounds can act as tubulin inhibitors. nih.gov By interfering with microtubule polymerization, a critical process for cell division, these derivatives effectively halt cell proliferation. Compound 1g2a from this series demonstrated excellent inhibition of tubulin polymerization in HCT116 and BEL-7402 cancer cells. nih.gov This mechanism is a well-established target for anticancer drugs, suggesting that derivatives of this compound may operate through similar pathways to exert their effects on cell growth. nih.gov

Antimicrobial and Antituberculosis Potentials

Activity Against Mycobacterium tuberculosis Strains

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including structures related to this compound. Studies have shown that derivatives incorporating quinazolinone and benzimidazole (B57391) cores possess promising activity against Mycobacterium tuberculosis (MTB).

For example, a series of 2,3-disubstituted quinazolinone derivatives were synthesized and tested against MTB. Several of these compounds exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL. dovepress.com The introduction of substituents like amido, thioamido, and N-pyridoyl at the 3-position of the quinazolinone ring was found to enhance antitubercular activity. dovepress.com

Similarly, indolizine (B1195054) derivatives have been evaluated against both the standard (ATCC 25177) and multi-drug resistant (MDR) strains of MTB. nih.gov One compound, 5h, which features phenyl and 4-fluorobenzoyl groups on the indolizine core, was particularly active, with MIC values of 5 µg/mL against the standard strain and 16 µg/mL against the MDR strain. nih.gov While many of these compounds were initially thought to target the InhA enzyme, a key component in mycobacterial cell wall synthesis, a lack of clear correlation between InhA inhibition and MIC values suggests they may act via different mechanisms. nih.govfrontiersin.org

In another study, β-aminopropioamidoxime derivatives demonstrated significant in vitro efficacy against both drug-sensitive and MDR strains of M. tuberculosis, as well as against Mycobacterium bovis. researchgate.net Certain 1,2,4-oxadiazole (B8745197) derivatives were found to be highly active, while specific salts of O-para-toluoyl-β-(morpholin-1-yl)propioamidoxime were 10 times more active against M. bovis than the reference drug. researchgate.net

Table 2: Antitubercular Activity of Related Derivative Compounds

| Compound Class | M. tuberculosis Strain | Activity Metric | Result |

|---|---|---|---|

| 2,3-disubstituted quinazolinones dovepress.com | H37Rv | MIC | 6.25-100 µg/mL |

| Indolizine derivative (5h) nih.gov | ATCC 25177 (Standard) | MIC | 5 µg/mL |

| Indolizine derivative (5h) nih.gov | MDR-TB | MIC | 16 µg/mL |

| Primaquine-urea derivative (2m) miguelprudencio.com | MTB, MAC, MAP | - | Strong activity |

| bis-Urea derivative (4u) miguelprudencio.com | MTB, MAC, MAP | - | Strong activity |

Broad-Spectrum Antimicrobial Efficacy

Beyond their antitubercular potential, derivatives containing the piperazine-benzonitrile motif have shown a wider range of antimicrobial activity. The inherent versatility of the quinazolinone scaffold, for example, has been leveraged to produce compounds with efficacy against various bacteria. dovepress.com In one study, specific 2,3-disubstituted quinazolinone derivatives demonstrated significant antibacterial activity against Staphylococcus albus and Streptococcus pyogenes. dovepress.com

The quest for broad-spectrum antibiotics has also led to the discovery of paenimicin, a lipopeptide that shows potent efficacy against a wide range of multi-drug-resistant (MDR) pathogens. nih.gov It works through a dual-binding mechanism, targeting lipid A in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, leading to rapid bacterial cell death. nih.gov While structurally distinct, the success of such broad-spectrum agents highlights the ongoing search for novel scaffolds and mechanisms in antimicrobial drug discovery, a field where piperazine-benzonitrile derivatives could potentially contribute.

Additionally, primaquine (B1584692) (PQ) derivatives, including amides and ureas, have been screened for antimycobacterial activity against M. tuberculosis (MTB), M. avium complex (MAC), and M. avium subsp. paratuberculosis (MAP). miguelprudencio.com Many of these derivatives showed higher potency than the parent compound, with some exhibiting strong activity against all three mycobacterial species, often comparable or superior to standard drugs like ciprofloxacin. miguelprudencio.com

Role as a Synthetic Intermediate or Process Impurity in Pharmaceutical Production

Imatinib Synthesis and Related Impurity Analysis

The compound this compound and its structural isomer, 4-((4-methylpiperazin-1-yl)methyl)benzonitrile (B18828), play a crucial role in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy. ijnrd.orggoogle.com Specifically, 4-((4-methylpiperazin-1-yl)methyl)benzonitrile serves as a key intermediate. lookchem.com

The synthesis process often involves reacting p-cyanobenzylchloride with methylpiperazine to form 4-((4-methylpiperazin-1-yl)methyl)benzonitrile. google.com This intermediate is then typically hydrolyzed to the corresponding amide or carboxylic acid, which is subsequently coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine to form the final Imatinib molecule. google.comlookchem.comgoogle.com Different synthetic strategies exist, including solid-phase synthesis methods that can produce the benzonitrile (B105546) intermediate in high yields of over 95%. lookchem.com

Due to its role in the synthesis, this compound or its isomers can also be present as process-related impurities in the final active pharmaceutical ingredient (API). ijnrd.org Pharmaceutical guidelines require strict control over impurity levels. ijnrd.org Therefore, the synthesis and characterization of potential impurities, including those related to the piperazine-benzonitrile starting materials, are critical for ensuring the quality and safety of Imatinib. ijnrd.orgpharmaffiliates.com The compound is listed as a known Imatinib impurity, highlighting the importance of analytical monitoring during production. simsonpharma.com

Flumatinib Synthesis Pathways

The development of efficient and scalable synthetic routes is a cornerstone of medicinal chemistry, enabling the production of complex drug molecules for clinical investigation and commercial use. Flumatinib, a potent second-generation Bcr-Abl tyrosine kinase inhibitor, is synthesized through a multi-step process that highlights key organic reactions and strategic molecular assembly. A notable pathway commences with a substituted benzonitrile derivative, leading to the final active pharmaceutical ingredient.

One documented synthesis of Flumatinib initiates from 4-methyl-3-(trifluoromethyl)benzonitrile. google.com This pathway involves a sequence of reactions, including halogenation, nucleophilic substitution, and amide coupling, to construct the intricate architecture of the Flumatinib molecule. google.com

The initial step involves the bromination of the starting benzonitrile. This reaction selectively introduces a bromine atom at the benzylic position, a crucial handle for subsequent transformations. The brominated intermediate then undergoes a nucleophilic substitution reaction with N-methylpiperazine. This step incorporates the 4-methylpiperazin-1-yl moiety, a key structural feature often associated with improved solubility and pharmacokinetic properties in kinase inhibitors.

The resulting intermediate, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzonitrile, is then hydrolyzed to the corresponding benzamide (B126). google.com This transformation from a nitrile to a primary amide is a critical step, setting the stage for the final coupling reaction.

The culmination of the synthesis is a coupling reaction between the newly formed benzamide and N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine. google.com This key bond formation, often achieved through methods like the Buchwald-Hartwig amination or Ullmann condensation, links the two major fragments of the molecule to yield Flumatinib. google.comwikipedia.orgnih.govsynthesisspotlight.com These modern cross-coupling reactions are favored in pharmaceutical synthesis for their efficiency and functional group tolerance. wikipedia.orgnih.govsynthesisspotlight.com

A detailed breakdown of a representative synthetic sequence for Flumatinib is presented in the table below, based on findings from patent literature. google.com

Table 1: Synthesis of Flumatinib from 4-Methyl-3-(trifluoromethyl)benzonitrile

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | 4-Methyl-3-(trifluoromethyl)benzonitrile | Halogenating agent (e.g., NBS), Initiator, N-methylpiperazine, Solvent | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzonitrile | Not explicitly stated |

| 2 | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzonitrile | Catalyst, Organic solvent | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide | 94.2 - 95.6 |

| 3 | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide and N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine | Polar solvent, Antioxidant, Catalyst (e.g., Palladium acetate), Alkaline reagent | Flumatinib | Not explicitly stated |

Mechanistic Investigations and Molecular Target Elucidation

Modes of Action for Antiviral Activity

The primary antiviral research focus for this chemical family has been on its efficacy against the Hepatitis C Virus (HCV). Studies have elucidated a novel mechanism of action centered on the early stages of the viral life cycle.

Inhibition of Viral Entry Stages

Derivatives of the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold have been identified as potent inhibitors of HCV replication. nih.gov The mechanism of action is not on viral replication within the host cell, but rather on the initial entry stage of the HCV life cycle. nih.govresearchgate.net This was determined through biological studies on lead compounds derived from this scaffold.

A significant discovery from a chemical optimization program was the compound L0909, a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative, which demonstrated highly effective HCV inhibition. nih.govresearchgate.net Further investigation confirmed that its mode of action is to block the virus from entering the host cell. nih.gov This class of inhibitors represents a departure from many direct-acting antivirals (DAAs) that target viral enzymes like polymerase or protease. researchgate.net The inhibitory effect on viral entry is a key characteristic of this compound class's antiviral activity. nih.gov

| Compound | Target | Mechanism | EC₅₀ | Selectivity Index (SI) |

| L0909 | Hepatitis C Virus (HCV) | Inhibition of Viral Entry | 0.022 µM | >600 |

Data sourced from studies on 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives. nih.govresearchgate.net

Interaction with Viral Proteins (e.g., HCV E1 protein)

The entry of HCV into a host cell is a complex process mediated by viral envelope glycoproteins, E1 and E2, which form a heterodimer. plos.orgnih.gov These proteins are essential for the virus to attach to and fuse with the host cell membrane. youtube.com For the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile series, a derivative of the core compound, experimental evidence suggests a direct interaction with one of these key viral proteins. nih.gov

A Surface Plasmon Resonance (SPR) experiment confirmed that this class of derivatives may exert its antiviral effect by targeting the HCV E1 protein. nih.gov By binding to E1, the compound likely interferes with the conformational changes or interactions necessary for the fusion of the viral and host cell membranes, thus preventing the release of the viral genome into the cell. nih.govyoutube.com

Proposed Mechanisms for Anticancer Effects

While the antiviral properties of the 2-(4-piperazin-1-yl)benzonitrile scaffold are specifically documented, the investigation into its direct anticancer mechanisms is less defined. However, studies on related piperazine-containing heterocyclic structures provide insight into potential pathways.

Interaction with Specific Molecular Targets and Cellular Pathways

Other related structures, such as quinazolinone-thiazole hybrids containing a substituted piperazine (B1678402), have demonstrated moderate to good anticancer activity against lung and breast cancer cell lines. researchgate.net Structure-activity relationship (SAR) studies of these compounds indicated that the presence of specific linkers and electron-donating groups on associated phenyl rings were crucial for potent activity, implying a specific binding interaction with a cellular target. researchgate.net While these studies are on different scaffolds, they highlight a common strategy where the piperazine group serves as a core component for engaging with targets that regulate cell growth and proliferation. Some complex piperazine derivatives have been found to induce autophagy in cancer cells. nih.gov

Inhibition of DNA Synthesis

A common mechanism for anticancer agents is the disruption of DNA synthesis or the induction of DNA damage in rapidly dividing cancer cells. For some novel heterocyclic compounds, a proposed mechanism involves the molecule inserting into the DNA of tumor cells, which induces DNA damage and leads to cell death. nih.gov While this specific mechanism has not been directly demonstrated for 2-(4-Methylpiperazin-1-YL)benzonitrile in the available research, it remains a plausible pathway for related structures. For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to stimulate DNA damage in tumor cells. nih.gov The cytotoxic potency of various piperazine-substituted triazole derivatives has been observed to differ across various cancer cell lines, suggesting that their biological activity is determined by specific structural properties that may facilitate interactions with DNA or related enzymes. researchgate.net

Enzyme Inhibition Modalities of Related Scaffolds

The arylpiperazine and related piperazine-containing scaffolds are prevalent in medicinal chemistry and are known to interact with a wide range of enzymes and receptors. This versatility provides a basis for understanding the potential broader biological profile of this compound.

Arylpiperazine derivatives have been extensively studied as ligands for serotonin (B10506) transporters (SERT) and receptors (5-HT). nih.govnih.gov Specific substitutions on the piperazine ring and the nature of the aryl group can confer high affinity and selectivity for targets like the 5-HT1A receptor, demonstrating the scaffold's ability to fit into specific enzyme or receptor binding sites. nih.gov

In the context of cancer, related scaffolds have been developed as potent enzyme inhibitors. For example, a complex derivative containing a piperazine ring was engineered as a highly potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in a signaling pathway that is often deregulated in human cancer. nih.gov Another area of investigation involves targeting carbonic anhydrases (CAs), particularly the CAIX isoform which is overexpressed in many cancers. Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been designed to target CAIX, showcasing the utility of the piperazine moiety in guiding compounds to specific enzyme targets. nih.gov

| Related Scaffold | Target Enzyme/Receptor | Therapeutic Area |

| Arylpiperazines | Serotonin Transporter (SERT), 5-HT₁ₐ Receptor | Neuroscience |

| Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivative | Mammalian Target of Rapamycin (mTOR) | Oncology |

| Piperazine-linked 1,8-naphthalimide | Carbonic Anhydrase IX (CAIX) | Oncology |

This table summarizes the enzyme inhibition modalities of various scaffolds related to this compound. nih.govnih.govnih.govnih.gov

Tyrosine Kinase Inhibition Studies

The this compound scaffold is a component of various molecules designed as tyrosine kinase inhibitors. While direct studies on this compound itself are not extensively documented in publicly available research, the broader class of molecules containing the methylpiperazine moiety has been investigated for this activity. For instance, the N-methylpiperazine group is present in several anticancer kinase inhibitors, where it is often included to enhance water solubility and/or target affinity. nih.gov

One notable example of a complex molecule incorporating a related structure is Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of leukemia. mdpi.com Another potent type II ABL/c-KIT dual kinase inhibitor, which contains a methylpiperazin-1-yl)methyl group, demonstrated significant inhibitory activity against purified ABL (IC₅₀: 46 nM) and c-KIT kinase (IC₅₀: 75 nM). nih.gov This compound, 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, showed strong anti-proliferative effects in cancer cell lines driven by BCR-ABL/c-KIT. nih.gov

Furthermore, computational in silico studies on 2-(3-R-1H-1,2,4-triazol-5-yl)anilines have been conducted to evaluate their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and RET tyrosine kinases, which are implicated in non-small cell lung cancer. dnu.dp.ua These studies suggest that aniline (B41778) derivatives with certain heterocyclic substitutions show promise as effective tyrosine kinase inhibitors. dnu.dp.ua Another study identified 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile as a novel inhibitor of receptor tyrosine kinases and the PI3K/AKT/mTOR signaling pathway in glioblastoma, highlighting the potential of the benzonitrile (B105546) scaffold in this area. uni.lu

These findings underscore the importance of the methylpiperazine and benzonitrile moieties in the design of new tyrosine kinase inhibitors. However, it must be emphasized that these results pertain to more complex derivatives, and the specific inhibitory activity of this compound itself has not been explicitly detailed in the reviewed literature.

Proteasome Inhibitor Resistance Mechanisms

The mechanisms of resistance to proteasome inhibitors, such as bortezomib (B1684674), are a significant area of cancer research. Resistance can arise from various cellular changes, including mutations in the proteasome subunits (e.g., PSMB5) or the upregulation of pathways that counteract the inhibitor's effects. nih.gov For example, some cancer cells develop resistance to bortezomib by increasing the activity of the serine synthesis pathway and overexpressing the enzyme PHGDH. nih.gov

While the role of specific small molecules in modulating this resistance is of great interest, there is no direct scientific literature available that investigates the involvement of "this compound" in the mechanisms of resistance to proteasome inhibitors. The research on bortezomib resistance has primarily focused on genetic and metabolic adaptations within the cancer cells themselves. nih.gov

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidase (MAO) inhibitors are crucial in the treatment of neurodegenerative disorders like Parkinson's disease. Research into new, selective MAO inhibitors is ongoing. mdpi.com The N-methylpiperazine moiety has been incorporated into chalcone (B49325) derivatives to explore their potential as dual inhibitors of MAO-B and acetylcholinesterase (AChE). nih.gov

In one study, a series of N-methyl-piperazine chalcones were synthesized and evaluated for their inhibitory activity. nih.gov Several of these compounds demonstrated selective inhibition of MAO-B. For example, a 3-trifluoromethyl-4-fluorinated derivative showed the highest selective inhibition against MAO-B with an IC₅₀ of 0.71 μM. nih.gov These inhibitors were found to be reversible and competitive. nih.gov

While these findings indicate that the N-methylpiperazine scaffold can be a key component of effective MAO-B inhibitors, studies focusing specifically on the MAO inhibitory properties of "this compound" are not present in the reviewed scientific literature.

Receptor Ligand Interactions for Related Analogues

Analogues of this compound, particularly those containing the arylpiperazine structure, have been extensively studied for their interactions with various neurotransmitter and histamine (B1213489) receptors.

Serotonin 5-HT₆ Receptor Ligand Studies

The serotonin 5-HT₆ receptor is a target for the development of treatments for cognitive disorders, including Alzheimer's disease. Many compounds containing an arylpiperazine core have been identified as potent 5-HT₆ receptor ligands. researchgate.net The design of these ligands often involves coupling structural elements known to inhibit serotonin reuptake with arylpiperazines, which are typical 5-HT₁ₐ ligands. researchgate.net

The following table summarizes the binding affinities of some arylpiperazine derivatives at the 5-HT₆ receptor.

| Compound Name/Reference | 5-HT₆ Receptor Affinity (Ki, nM) |

| Compound 14 (multifunctional ligand) | 22 |

| 5HT6-ligand-2 (compound 15) | 3.4 |

Data sourced from scientific studies on multifunctional ligands for Alzheimer's disease. nih.gov

Histamine H₄ Receptor Antagonism

The histamine H₄ receptor is involved in inflammatory processes, making its antagonists potential therapeutic agents for conditions like allergies and asthma. The benzonitrile and methylpyrrolidine moieties, which are structurally related to parts of this compound, have been incorporated into potent H₃ receptor antagonists. nih.gov One such compound, 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239), demonstrated high affinity for the human H₃ receptor with a Ki value between 0.1-5.8 nM. nih.gov

The following table presents data for a selective histamine H₄ receptor antagonist containing a methylpiperazine ring.

| Compound Name | Receptor | Affinity (Ki, nM) |

| JNJ 7777120 (1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine) | Human H₄ | 4.5 |

This data is from a study describing a potent and selective histamine H₄ receptor antagonist.

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) Applications in Structural Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. From this, a plethora of properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, can be calculated.

While specific DFT studies exclusively on 2-(4-Methylpiperazin-1-YL)benzonitrile are not prevalent in the public domain, the methodologies are well-established through research on analogous structures. For instance, studies on related benzonitrile (B105546) derivatives have employed DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G(2df,2p)), to perform geometry optimization and predict vibrational spectra. nih.gov Such calculations would typically reveal the bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.

The electronic properties derived from DFT calculations are critical for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. The distribution of HOMO and LUMO densities across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For example, in many benzonitrile derivatives, the LUMO is often localized on the benzonitrile ring, suggesting its susceptibility to nucleophilic addition. chemrxiv.org

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for understanding intermolecular interactions, including hydrogen bonding and stacking interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: This table is illustrative and based on typical values for similar compounds, as direct experimental or computational data for this specific molecule is not readily available in the cited literature.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time, providing a more dynamic picture of the interaction.

While no specific docking studies for this compound were found, research on structurally similar compounds highlights the potential applications. For instance, a study on 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives identified them as inhibitors of the Hepatitis C Virus (HCV). nih.gov This suggests that this compound could also be investigated for its antiviral potential by docking it into the active sites of viral proteins.

The general procedure for such a study would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the ligand (this compound) structure and optimizing its geometry.

Performing the docking using software like AutoDock or Glide, which would generate a series of possible binding poses ranked by a scoring function.

Analyzing the top-ranked pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

MD simulations of the top-ranked ligand-protein complex would then be run to assess the stability of these interactions over a period of nanoseconds, providing insights into the residence time of the ligand in the binding pocket. researchgate.net

Table 2: Potential Molecular Docking Targets for this compound (Note: This table is speculative and based on the activities of similar compounds.)

| Potential Target | Therapeutic Area | Rationale |

| Hepatitis C Virus (HCV) NS5B Polymerase | Antiviral | Based on activity of similar benzonitrile derivatives. nih.gov |

| Monoamine Oxidase (MAO) | Antidepressant | Piperazine (B1678402) derivatives are known to target MAO. mdpi.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Piperazine derivatives have been investigated as AChE inhibitors. nih.govsigmaaldrich.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between a set of molecular descriptors (numerical representations of chemical information) and the observed activity.

For this compound, a QSAR study would involve synthesizing a series of derivatives with variations in different parts of the molecule (e.g., substitutions on the benzonitrile ring or modifications to the methylpiperazine group). The biological activity of these compounds would be tested, and then a QSAR model would be developed to predict the activity of new, unsynthesized compounds.

Studies on other piperazine derivatives have successfully used QSAR to predict antidepressant activity. openpharmaceuticalsciencesjournal.com These models often use a combination of 2D and 3D descriptors, including electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. The goal is to create a statistically robust model with good predictive power, often validated through internal and external validation techniques. nih.govmdpi.com

A typical QSAR equation might look like: Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are coefficients determined from the statistical analysis. Such a model could guide the optimization of this compound to enhance a desired biological effect.

In Silico Screening for Novel Biological Activities and Selectivity

In silico screening, or virtual screening, is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach can be used to explore the potential of this compound against a wide range of biological targets, potentially uncovering novel therapeutic applications.

The aforementioned study on 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as HCV inhibitors is a prime example of the successful application of screening to identify a novel biological activity. nih.gov The process typically involves docking the compound of interest, or a library of its virtual derivatives, against a panel of known drug targets. Hits from this virtual screen can then be prioritized for experimental validation.

This method can also be used to predict the selectivity of a compound. By docking this compound against a panel of related proteins (e.g., different subtypes of a receptor), it is possible to identify which target it is likely to bind to most strongly, thus predicting its selectivity profile. This is crucial for minimizing off-target effects and improving the safety profile of a potential drug candidate. chemrxiv.org

Analytical Research Techniques for Characterization and Quantification in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the primary toolset for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(4-Methylpiperazin-1-YL)benzonitrile, the spectrum would show distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, and the methyl group protons. The aromatic region would be complex due to the ortho-substitution pattern, showing four distinct signals. The piperazine ring protons would appear as two sets of multiplets corresponding to the protons adjacent to the benzene (B151609) ring and those adjacent to the methyl group. The N-methyl group would yield a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.60-7.70 | Multiplet | 2H |

| Aromatic-H | ~7.35-7.50 | Multiplet | 2H |

| Piperazine-H (adjacent to phenyl) | ~3.10-3.20 | Triplet | 4H |

| Piperazine-H (adjacent to methyl) | ~2.50-2.60 | Triplet | 4H |

| Methyl-H | ~2.30-2.40 | Singlet | 3H |

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show signals for the six aromatic carbons (with the carbon attached to the nitrile group being significantly deshielded), the nitrile carbon, the two distinct types of piperazine carbons, and the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C≡N | ~118 |

| Quaternary Aromatic-C (C-CN) | ~112-115 |

| Quaternary Aromatic-C (C-N) | ~150-155 |

| Aromatic C-H | ~120-135 (4 signals) |

| Piperazine-C (adjacent to phenyl) | ~53-56 |

| Piperazine-C (adjacent to methyl) | ~54-57 |

| Methyl-C | ~45-48 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. vscht.cznist.gov The most prominent and diagnostic peak would be from the nitrile (C≡N) group. researchgate.net Other key absorptions would include C-H stretches for the aromatic and aliphatic portions and C-N stretching vibrations. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 3000-2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260-2220 | Medium, Sharp |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| C-N | Stretch | 1350-1000 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₁₇N₃), the exact molecular weight is 215.29 g/mol . nih.gov

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺. Therefore, the expected major peak in the positive ion mode ESI-MS spectrum would be at an m/z value of approximately 216.30. High-resolution mass spectrometry (HRMS) could further confirm the elemental composition by providing a highly accurate mass measurement. When coupled with liquid chromatography (LC-MS), this technique also provides separation and quantification capabilities. synhet.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are used to separate the components of a mixture, allowing for the purification and purity assessment of a target compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. helixchrom.com For a compound like this compound, a reverse-phase HPLC method would typically be employed. In this setup, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape).

The purity is determined by monitoring the eluent with a UV detector, as the benzonitrile (B105546) chromophore absorbs UV light. A pure compound will ideally show a single peak. The area of this peak is proportional to the concentration of the compound. Coupling the HPLC system to a mass spectrometer (HPLC-UV-MS) provides an additional layer of confirmation by verifying the molecular weight of the compound in the peak, ensuring it corresponds to the target molecule. bldpharm.com

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Should this compound be crystallized into a single crystal of sufficient quality, Single Crystal X-ray Diffraction offers the most definitive structural analysis. This technique provides a precise three-dimensional map of the atoms in the crystal lattice. nih.gov

The analysis would yield detailed information on:

Bond lengths and angles: Confirming the exact geometry of the benzonitrile and piperazine rings.

Conformation: Revealing the spatial orientation of the piperazine ring relative to the benzene ring.

Intermolecular interactions: Identifying how molecules pack in the solid state, such as through van der Waals forces or potential weak hydrogen bonds.

This method provides unambiguous proof of the compound's constitution and stereochemistry, serving as the ultimate reference for structural confirmation.

Future Research Directions and Therapeutic Prospects

Development of Novel Therapeutic Agents Based on the Benzonitrile-Piperazine Scaffold

The inherent versatility of the benzonitrile-piperazine scaffold makes it an invaluable starting point for the development of new therapeutic agents. nih.govresearchgate.net Researchers have successfully modified this core structure to generate derivatives with a wide array of pharmacological activities. nih.govnih.gov

A significant area of development has been in antiviral therapies. nih.govnih.gov Starting from a modest Hepatitis C Virus (HCV) inhibitor, chemical optimization of the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold led to the identification of highly potent HCV entry inhibitors. nih.govresearchgate.net One such derivative, L0909, demonstrated an EC₅₀ value of 0.022 μM. nih.govresearchgate.net Further exploration led to a new series of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives with even greater anti-HCV activity at low nanomolar concentrations. nih.gov This scaffold has also been investigated for activity against the Zika virus (ZIKV), where novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs showed promise in reducing the virus's cytopathic effects. nih.gov